REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:12])[C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][CH:6]=1)[CH3:2].[Br:13][C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][CH:21]=1)[CH:17]=O>C(O)C>[CH2:1]([O:3][C:4](=[O:12])[C:5]1[CH:10]=[CH:9][C:8]([N:11]=[CH:17][C:16]2[CH:19]=[CH:20][CH:21]=[C:14]([Br:13])[CH:15]=2)=[CH:7][CH:6]=1)[CH3:2]
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Name
|
|
Quantity
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16.5 g
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Type
|
reactant
|
Smiles
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C(C)OC(C1=CC=C(C=C1)N)=O
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Name
|
|
Quantity
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18.5 g
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Type
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reactant
|
Smiles
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BrC=1C=C(C=O)C=CC1
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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to reflux for 2 h
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Duration
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2 h
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Type
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CUSTOM
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Details
|
The solvent was removed in vacuo
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Type
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WASH
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Details
|
the residue was washed with ether
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=CC=C(C=C1)N=CC1=CC(=CC=C1)Br)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |